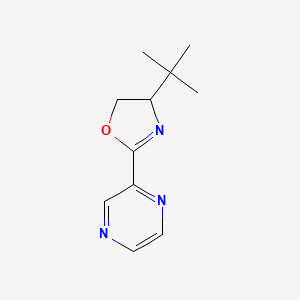
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a pyrazine ring fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization to yield the target compound . Another approach uses picolinic acid as a starting material, which undergoes a series of reactions to form the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often starts with commercially available precursors and involves steps that are amenable to large-scale synthesis. For instance, the use of picolinic acid as a precursor allows for a multi-gram scale synthesis with an overall yield of 64% .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Applications De Recherche Scientifique
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism by which 4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal centers in catalytic processes. This interaction facilitates various chemical transformations, making it a valuable tool in asymmetric catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: This compound has a similar structure but features a pyridine ring instead of a pyrazine ring.
4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Another similar compound with an isopropyl group instead of a tert-butyl group.
Uniqueness
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a pyrazine ring and an oxazole ring. This structural feature imparts distinct chemical and physical properties, making it particularly useful in certain catalytic and synthetic applications .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
4-tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)9-7-15-10(14-9)8-6-12-4-5-13-8/h4-6,9H,7H2,1-3H3 |
Clé InChI |
OPQTURLDWDZYMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)



![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)
